molecular formula C20H21BF3NO4 B1446135 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide CAS No. 1704069-18-0

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide

Cat. No. B1446135
M. Wt: 407.2 g/mol
InChI Key: QBMOENGHAPMNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide is a useful research compound. Its molecular formula is C20H21BF3NO4 and its molecular weight is 407.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide is a boronic acid ester with significant importance in organic synthesis and materials science. Research on similar boronic acid esters has led to the development of methodologies for their synthesis and crystal structure analysis, offering insights into their physicochemical properties. For instance, Huang et al. (2021) synthesized boric acid ester intermediates through a three-step substitution reaction. The structures were confirmed by various spectroscopic methods and X-ray diffraction, alongside computational studies using density functional theory (DFT) to analyze their molecular structures and electrostatic potential (Huang et al., 2021).

Application in HGF-Mimetic Agents

Boron-containing compounds, including derivatives of the subject compound, have been investigated for their potential as HGF-mimetic agents. Das et al. (2011) synthesized boron-containing compounds and evaluated their biological activities, demonstrating the versatility of boron esters in medicinal chemistry (Das, Tang, & Sanyal, 2011).

Vibrational Properties and DFT Studies

The vibrational properties of boronic ester compounds have been studied through DFT and spectroscopic methods. Wu et al. (2021) synthesized boronic ester compounds and performed DFT calculations to compare their theoretical and experimental vibrational properties, highlighting their potential in materials science (Wu, Chen, Chen, & Zhou, 2021).

Cytotoxicity and Cellular Uptake

The cytotoxicity and cellular uptake of boronated compounds have been explored for therapeutic applications. Morrison et al. (2010) prepared boronated phosphonium salts and investigated their cytotoxicities and boron uptake in vitro, showing their potential in cancer therapy (Morrison et al., 2010).

Fluorescence Probes for H2O2 Detection

Boronate esters have been used to develop fluorescence probes for detecting hydrogen peroxide, a critical marker in various biological and chemical processes. Fu et al. (2016) developed a Schiff Base substituent-triggered efficient deboration reaction for H2O2 vapor detection, showcasing the application of boronate esters in sensor technology (Fu et al., 2016).

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BF3NO4/c1-18(2)19(3,4)29-21(28-18)14-7-5-13(6-8-14)17(26)25-15-9-11-16(12-10-15)27-20(22,23)24/h5-12H,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMOENGHAPMNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide
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4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide
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4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide
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4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide
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4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(trifluoromethoxy)phenyl)benzamide

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